molecular formula C9H7Cl2NO B12220105 N-(2,2-dichlorovinyl)benzamide CAS No. 29431-43-4

N-(2,2-dichlorovinyl)benzamide

Cat. No.: B12220105
CAS No.: 29431-43-4
M. Wt: 216.06 g/mol
InChI Key: KPHFIGBUDFKPJW-UHFFFAOYSA-N
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Description

N-(2,2-Dichlorovinyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2,2-dichlorovinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichlorovinyl)benzamide can be achieved through the dehydrochlorination of N-(2,2,2-trichloroethyl)benzamide. This reaction typically involves the use of a base, such as sodium hydroxide, in an organic solvent like dichloromethane . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar dehydrochlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dichlorovinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2-Dichlorovinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-dichlorovinyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The dichlorovinyl group plays a crucial role in these interactions by forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: N-(2,2-Dichlorovinyl)benzamide is unique due to its specific dichlorovinyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and as a potential lead compound in drug discovery.

Properties

IUPAC Name

N-(2,2-dichloroethenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFIGBUDFKPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366665
Record name N-(2,2-dichlorovinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29431-43-4
Record name N-(2,2-dichlorovinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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